2-Cyano-4-morpholinophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-morpholinophenylboronic acid is an organoboron compound with the molecular formula C11H13BN2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a morpholine ring at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM coupling, the boronic acid compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The reaction conditions for SM coupling are exceptionally mild and functional group tolerant .
Biochemical Pathways
In the context of sm coupling, the compound participates in the formation of carbon–carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic molecules.
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect . Factors such as renal function, genetic makeup, sex, age, and individual physiology can influence these parameters .
Result of Action
In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds . This process can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular levels.
Action Environment
In the context of SM coupling, the reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with diols, a functional group present in many biological molecules such as carbohydrates and nucleic acids . This property of 2-Cyano-4-morpholinophenylboronic acid could potentially allow it to interact with a variety of enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Boronic acids are known to influence cell function through their interactions with various biomolecules . They can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that boronic acids can participate in Suzuki-Miyaura cross-coupling, a widely-used carbon-carbon bond-forming reaction . This involves the transmetalation of the boronic acid to a palladium catalyst, forming a new carbon-carbon bond .
Metabolic Pathways
Boronic acids can be involved in a variety of reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-morpholinophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-morpholinophenyl bromide using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-morpholinophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions typical of boronic acids, including oxidation to form phenols and esterification to form boronate esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Esterification: Alcohols or diols in the presence of acid catalysts.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Boronate Esters: Formed via esterification.
Scientific Research Applications
2-Cyano-4-morpholinophenylboronic acid has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of boron-containing drugs, which can act as enzyme inhibitors or therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and morpholine substituents, making it less versatile in certain reactions.
4-Morpholinophenylboronic Acid: Similar but lacks the cyano group, affecting its reactivity.
2-Cyanophenylboronic Acid: Lacks the morpholine ring, which can influence its solubility and reactivity.
Uniqueness: 2-Cyano-4-morpholinophenylboronic acid is unique due to the presence of both cyano and morpholine substituents, which enhance its reactivity and versatility in various chemical reactions. These substituents also provide additional functional groups for further derivatization, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(2-cyano-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXOZNCWIYGKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.